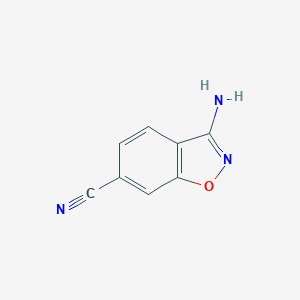

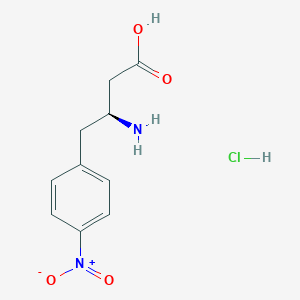

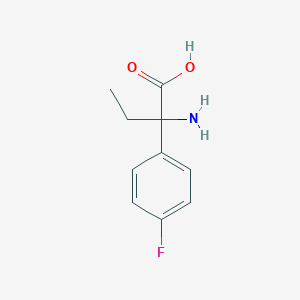

(S)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride

Vue d'ensemble

Description

“(S)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride” is a compound that is closely related to “4-(4-Nitrophenyl)butyric acid”. The latter is a compound with the molecular formula C10H11NO4 and a molecular weight of 209.1986 . It is also known as γ-(p-Nitrophenyl)butyric acid and Benzenebutanoic acid, 4-nitro .

Synthesis Analysis

The synthesis of similar compounds has been explored in various studies. For instance, the catalytic protodeboronation of pinacol boronic esters has been reported . This process involves the use of a radical approach to catalyze the protodeboronation of 1°, 2°, and 3° alkyl boronic esters .Molecular Structure Analysis

The molecular structure of “4-(4-Nitrophenyl)butyric acid” consists of a benzene ring with a nitro group (NO2) and a butyric acid group (CH2CH2CH2CO2H) attached to it . The structure can be represented by the InChI string: InChI=1S/C10H11NO4/c12-10(13)3-1-2-8-4-6-9(7-5-8)11(14)15/h4-7H,1-3H2,(H,12,13) .Chemical Reactions Analysis

The reduction of 4-nitrophenol (4-NP) in the presence of reducing agents by various nanostructured materials (NMs) has been selected as a model benchmark reaction to explore the catalytic activity . The properties of active nanomaterials are directly connected with parameters of these model reduction reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(4-Nitrophenyl)butyric acid” include a molecular weight of 209.1986 and a molecular formula of C10H11NO4 . It is also known by other names such as γ-(p-Nitrophenyl)butyric acid and Benzenebutanoic acid, 4-nitro .Applications De Recherche Scientifique

Synthesis and Chemical Properties

(S)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride is utilized in the synthesis of various compounds with potential applications in medical research and chemical industries. For example, it has been employed in the synthesis of novel N- and S-mustards as potential pro-drugs activated by bioreductive processes, indicating its role in developing cancer treatment drugs (Mann & Shervington, 1991). Similarly, its derivatives have been synthesized for exploring their chemical properties and potential therapeutic applications, as demonstrated in the synthesis of cis- and trans-3-amino-3,4-dihydro-1-hydroxy-4-methylcarbostyrils (McCord, Smith, Tabb, & Davis, 1981).

Role in Drug Development

This compound also plays a crucial role in the development of drugs such as Baclofen, where both enantiomers of Baclofen have been synthesized using (S)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride and its derivatives as starting materials, highlighting its importance in pharmaceutical synthesis (Camps, Muñoz-Torrero, & Sánchez, 2004).

Safety and Hazards

Orientations Futures

The future directions in the study of compounds like “(S)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride” could involve further exploration of their synthesis, particularly through methods like the catalytic protodeboronation of pinacol boronic esters . Additionally, their catalytic activity could be further explored through model benchmark reactions like the reduction of 4-nitrophenol .

Mécanisme D'action

Target of Action

A similar compound, s-(4-nitrobenzyl)glutathione, is known to target glutathione s-transferase p . This enzyme plays a crucial role in the detoxification of reactive electrophilic compounds by conjugating them with glutathione .

Mode of Action

It can be inferred from the related compound, 4-nitrophenyl butyrate, which is a substrate for esterase and lipase enzymes . These enzymes hydrolyze 4-Nitrophenyl butyrate, releasing the chromophore, 4-nitrophenolate .

Biochemical Pathways

It’s likely that this compound may influence pathways involving its target enzyme, such as the glutathione metabolic pathway .

Result of Action

Based on the mode of action of the related compound, 4-nitrophenyl butyrate, it can be inferred that the hydrolysis of this compound by esterase and lipase enzymes would result in the release of the chromophore, 4-nitrophenolate .

Action Environment

Researchers utilize 4-nitrophenyl butyrate to explore the optimal conditions for enzyme activity, such as ph, temperature, and the presence of inhibitors or activators .

Propriétés

IUPAC Name |

(3S)-3-amino-4-(4-nitrophenyl)butanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4.ClH/c11-8(6-10(13)14)5-7-1-3-9(4-2-7)12(15)16;/h1-4,8H,5-6,11H2,(H,13,14);1H/t8-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPIIXVVGUXXORP-QRPNPIFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(CC(=O)O)N)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](CC(=O)O)N)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70375838 | |

| Record name | (3S)-3-Amino-4-(4-nitrophenyl)butanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride | |

CAS RN |

270062-87-8 | |

| Record name | (3S)-3-Amino-4-(4-nitrophenyl)butanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one](/img/structure/B112329.png)